![molecular formula C7H10N4O2 B1507062 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1227210-32-3](/img/structure/B1507062.png)
5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Overview
Description
“5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a chemical compound with the molecular formula C7H10N4O2 . It’s a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .
Synthesis Analysis
The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Studies : Efforts in synthesizing various derivatives of related pyrazine systems have been explored. For example, the synthesis of 3-methylisoxazolo[4,5-b]pyrazine and its derivatives highlights the methods and challenges in functionalizing these compounds (Abushanab, Lee, & Goodman, 1973).
- Building Block for Further Synthesis : The compound has been used as a building block in synthetic chemistry. An example includes its preparation from 5-nitro-2H-pyrazole-3-carboxylic acid and subsequent applications in larger-scale syntheses (Shu et al., 2012).
- Regiocontrolled Synthesis : A study presented a protocol for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines, demonstrating the versatility of pyrazole-5-aldehyde intermediates (Lindsay-Scott, Charlesworth, & Grozavu, 2017).
Biological Activities and Applications
- Anticancer and Anti-Inflammatory Activities : Derivatives of pyrazolo[3,4-b]pyrazines were synthesized and evaluated for their anti-inflammatory and anti-cancer activities. This research provides insights into the potential therapeutic applications of these compounds (El-Kashef et al., 2018).
- Antimicrobial Evaluation : Certain pyrazolopyranotriazolopyrimidine derivatives, which are structurally related, were synthesized and evaluated for their antimicrobial properties, indicating the scope of these compounds in developing new antimicrobial agents (Shamroukh et al., 2007).
Material Science and Other Applications
- Use as Disperse Dyes : Some derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and applied as disperse dyes for polyester fibers, showcasing their utility in the textile industry (Rangnekar & Dhamnaskar, 1990).
- Energetic Material Synthesis : The synthesis of poly nitro group substituted derivatives of related pyrazine compounds has been explored for their potential in creating high-energy materials (Liu et al., 2017).
properties
IUPAC Name |
5-methyl-2-nitro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-9-2-3-10-6(5-9)4-7(8-10)11(12)13/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELUSZMWYFSUSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728700 | |
Record name | 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227210-32-3 | |
Record name | 4,5,6,7-Tetrahydro-5-methyl-2-nitropyrazolo[1,5-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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